A Comprehensive Technical Guide to the Solubility of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride (Bzl,ME-L-ala-ome HCl)
A Comprehensive Technical Guide to the Solubility of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride (Bzl,ME-L-ala-ome HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the solubility of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride (Bzl,ME-L-ala-ome HCl), a key building block in peptide synthesis and pharmaceutical development. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive resource for researchers, outlining the theoretical and practical framework for determining its solubility. We delve into the physicochemical properties of Bzl,ME-L-ala-ome HCl, discuss the critical factors influencing its solubility, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful drug discovery and formulation.
Introduction: The Significance of Bzl,ME-L-ala-ome HCl and its Solubility
N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is a chiral amino acid derivative with significant applications in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a protected amine and a methyl ester, makes it a valuable precursor in the synthesis of complex peptides and other bioactive molecules.[1][2] The hydrochloride salt form is common for amino acid esters as it generally enhances stability and solubility, crucial properties for its use in various experimental and manufacturing settings.[3]
A thorough understanding of the solubility of Bzl,ME-L-ala-ome HCl is paramount for its effective application. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, dictates its utility in:
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Reaction Chemistry: Ensuring the compound is in the appropriate phase for a chemical reaction to proceed efficiently.
-
Drug Formulation: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy.
-
High-Throughput Screening (HTS): In drug discovery, compounds are often screened in aqueous buffers. Undissolved compounds can lead to false negatives or inaccurate results.[4]
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of chemical compounds.
This guide will provide the necessary framework to approach the solubility determination of Bzl,ME-L-ala-ome HCl with scientific rigor.
Physicochemical Properties of Bzl,ME-L-ala-ome HCl
Understanding the fundamental physicochemical properties of a compound is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [5] |
| Molecular Weight | 243.73 g/mol | [5] |
| IUPAC Name | methyl (2S)-2-[benzyl(methyl)amino]propanoate;hydrochloride | [5] |
| Appearance | White crystalline powder (for a related compound) | [1][6] |
| Parent Compound | N-Benzyl-N-methyl-L-alanine methyl ester | [5][7] |
| Component Compounds | N-Benzyl-N-methyl-L-alanine methyl ester, Hydrochloric Acid | [5] |
Theoretical Framework: Factors Influencing the Solubility of Bzl,ME-L-ala-ome HCl
The solubility of Bzl,ME-L-ala-ome HCl is not an intrinsic constant but is influenced by a variety of external factors. A comprehensive understanding of these factors is crucial for designing meaningful solubility experiments.
The Role of the Solvent
The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of a charged amine (as a hydrochloride salt) and an ester group, Bzl,ME-L-ala-ome HCl is expected to be more soluble in polar solvents. The hydrocarbon portions (benzyl and methyl groups) contribute to some non-polar character.[8]
The Influence of pH
The pH of the aqueous medium is a critical factor affecting the solubility of ionizable compounds like Bzl,ME-L-ala-ome HCl. As a hydrochloride salt of a secondary amine, its solubility is highly dependent on the pH of the solution.[9][10]
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In acidic solutions (low pH): The amine group will be protonated (R₂NH₂⁺), existing as the hydrochloride salt. This charged species is generally more water-soluble.
-
In basic solutions (high pH): The amine group will be deprotonated to its free base form (R₂NH). The free base is typically less polar and therefore less soluble in aqueous media than its salt form.
Therefore, a decrease in the solubility of Bzl,ME-L-ala-ome HCl is expected as the pH of the aqueous solution increases.
The Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. However, this is not a universal rule and must be determined experimentally.
The Presence of Other Solutes (Salting-in and Salting-out)
The presence of other salts in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an amino acid derivative.[11] This effect is dependent on the nature and concentration of the added salt.
Experimental Determination of Solubility: Protocols and Methodologies
Two primary types of solubility are determined in pharmaceutical research: thermodynamic and kinetic solubility.[4] This section provides detailed protocols for both.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and in a specific solvent. The shake-flask method is the most widely accepted technique for its determination.[12][13]
Experimental Protocol: Shake-Flask Method
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Preparation: Add an excess amount of solid Bzl,ME-L-ala-ome HCl to a known volume of the test solvent (e.g., purified water, buffers of different pH, organic solvents) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial.[12][14]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][14]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[14]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.[12]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (typically DMSO) to an aqueous buffer. It is a non-equilibrium measurement and is often used in early drug discovery for rapid screening.[15] Nephelometry, which measures the scattering of light by suspended particles, is a common method for determining kinetic solubility.[16][17]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of Bzl,ME-L-ala-ome HCl in 100% DMSO (e.g., 10 mM).[18]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO stock dilution to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a clear-bottom microtiter plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[16]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[16]
-
Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
Caption: Workflow for Kinetic Solubility Determination via Nephelometry.
Data Presentation and Interpretation
The solubility data for Bzl,ME-L-ala-ome HCl should be presented in a clear and concise manner to facilitate its use in research and development.
Table of Expected Solubility Data for Bzl,ME-L-ala-ome HCl
| Solvent System | Temperature (°C) | Method | Expected Solubility Range |
| Water | 25 | Thermodynamic | Moderate to High |
| PBS (pH 7.4) | 37 | Thermodynamic | Moderate |
| 0.1 M HCl (pH 1) | 37 | Thermodynamic | High |
| Ethanol | 25 | Thermodynamic | High |
| DMSO | 25 | Thermodynamic | Very High |
| Acetonitrile | 25 | Thermodynamic | Moderate |
Note: The expected solubility ranges are qualitative estimations based on the chemical structure and data from analogous compounds. Experimental verification is essential.
Conclusion and Future Directions
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